Cas no 811451-04-4 (3-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one)
![3-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one structure](https://www.kuujia.com/scimg/cas/811451-04-4x500.png)
3-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one Chemical and Physical Properties
Names and Identifiers
-
- BBL004638
- 811451-04-4
- 3-(2,4-dimethylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one
- AKOS008961552
- CS-0315579
- 3-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
- 3-(2,4-dimethylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
- AKOS005711776
- BS-3332
- DTXSID601142942
- 3-(2,4-Dimethylphenyl)-2,3-dihydro-2-thioxothieno[3,2-d]pyrimidin-4(1H)-one
- STL080818
-
- MDL: MFCD17780079
- Inchi: InChI=1S/C14H12N2OS2/c1-8-3-4-11(9(2)7-8)16-13(17)12-10(5-6-19-12)15-14(16)18/h3-7H,1-2H3,(H,15,18)
- InChI Key: DDPIMPBJCGJBGZ-UHFFFAOYSA-N
- SMILES: CC1=CC(C)=C(N2C(C3=C(NC2=S)C=CS3)=O)C=C1
Computed Properties
- Exact Mass: 288.03910536Da
- Monoisotopic Mass: 288.03910536Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 401
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 92.7Ų
3-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM271554-1g |
3-(2,4-Dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one |
811451-04-4 | 97% | 1g |
$442 | 2024-07-23 | |
Matrix Scientific | 118579-500mg |
3-(2,4-Dimethylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one, >95% |
811451-04-4 | >95% | 500mg |
$429.00 | 2023-09-06 | |
Matrix Scientific | 118579-1g |
3-(2,4-Dimethylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one, >95% |
811451-04-4 | >95% | 1g |
$643.00 | 2023-09-06 | |
Apollo Scientific | OR311012-500mg |
3-(2,4-Dimethylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one |
811451-04-4 | 500mg |
£245.00 | 2023-09-02 | ||
A2B Chem LLC | AI56671-5mg |
3-(2,4-Dimethylphenyl)-2-sulfanylidene-1h,2h,3h,4h-thieno[3,2-d]pyrimidin-4-one |
811451-04-4 | >95% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI56671-10mg |
3-(2,4-Dimethylphenyl)-2-sulfanylidene-1h,2h,3h,4h-thieno[3,2-d]pyrimidin-4-one |
811451-04-4 | >95% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AI56671-1mg |
3-(2,4-Dimethylphenyl)-2-sulfanylidene-1h,2h,3h,4h-thieno[3,2-d]pyrimidin-4-one |
811451-04-4 | >95% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI56671-500mg |
3-(2,4-Dimethylphenyl)-2-sulfanylidene-1h,2h,3h,4h-thieno[3,2-d]pyrimidin-4-one |
811451-04-4 | >95% | 500mg |
$390.00 | 2024-04-19 | |
Chemenu | CM271554-1g |
3-(2,4-Dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one |
811451-04-4 | 97% | 1g |
$376 | 2021-08-18 | |
Apollo Scientific | OR311012-1g |
3-(2,4-Dimethylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one |
811451-04-4 | 1g |
£370.00 | 2023-09-02 |
3-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one Related Literature
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
4. Book reviews
Additional information on 3-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Recent Advances in the Study of 3-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (CAS: 811451-04-4)
In recent years, the compound 3-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (CAS: 811451-04-4) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its thieno[3,2-d]pyrimidin-4(1H)-one core, has shown promising potential in various therapeutic applications, particularly as a kinase inhibitor. The unique structural features of this molecule, including the 2-thioxo moiety and the 2,4-dimethylphenyl substitution, contribute to its biological activity and selectivity.
Recent studies have focused on elucidating the molecular mechanisms underlying the pharmacological effects of 811451-04-4. One key area of investigation is its role in modulating protein kinase activity, which is critical for cellular signaling pathways involved in proliferation, apoptosis, and inflammation. In vitro and in vivo experiments have demonstrated that this compound exhibits potent inhibitory effects against specific kinases, making it a candidate for the development of targeted therapies for cancers and inflammatory diseases.
Structural-activity relationship (SAR) studies have further refined our understanding of how modifications to the thieno[3,2-d]pyrimidin-4(1H)-one scaffold influence the compound's efficacy and selectivity. For instance, the presence of the 2-thioxo group has been shown to enhance binding affinity to certain kinase domains, while the 2,4-dimethylphenyl substituent contributes to improved pharmacokinetic properties. These insights are invaluable for the design of next-generation derivatives with optimized therapeutic profiles.
In addition to its kinase inhibitory properties, 811451-04-4 has also been explored for its potential applications in other therapeutic areas. Recent preclinical studies suggest that this compound may exhibit anti-inflammatory and immunomodulatory effects, possibly through mechanisms independent of kinase inhibition. These findings open new avenues for repurposing the molecule in the treatment of autoimmune disorders and chronic inflammatory conditions.
Despite these promising developments, challenges remain in the clinical translation of 811451-04-4. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further optimization and rigorous testing. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, 3-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one represents a versatile scaffold with significant therapeutic potential. Ongoing research continues to uncover new applications and refine its pharmacological properties, positioning it as a valuable asset in the drug discovery pipeline. Future studies should focus on translational research to bridge the gap between preclinical findings and clinical applications.
811451-04-4 (3-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one) Related Products
- 848650-01-1(hex-5-en-1-amine hydrochloride)
- 1018146-41-2(1-tert-butyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one)
- 1261655-75-7(3-Fluoro-2-(2-(trifluoromethoxy)phenyl)isonicotinaldehyde)
- 1805212-51-4(Methyl 2-bromomethyl-3-chloro-5-cyanobenzoate)
- 338778-00-0(7-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzothiazine)
- 110704-33-1(3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole)
- 1367922-17-5(2H-Thiopyran-4-acetic acid, tetrahydro-α-methyl-, 1,1-dioxide)
- 2172075-59-9(5-cyclopropyl-1-(2,2-difluoro-3-hydroxypropyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 2248348-61-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-acetamido-3-(2-ethoxyphenyl)propanoate)
- 2171905-68-1(2-({1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylazetidin-3-yl}oxy)acetic acid)




